molecular formula C20H28O3 B1259741 Spongia-13(16),14-dien-19-oic acid

Spongia-13(16),14-dien-19-oic acid

Cat. No.: B1259741
M. Wt: 316.4 g/mol
InChI Key: KJCLDWYEUKTPNA-ZRSLWSEBSA-N
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Description

Spongia-13(16),14-dien-19-oic acid is a tetracyclic diterpenoid that is 3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydrophenanthro[1,2-c]furan substituted by methyl groups at positions 3b, 6 and 9 and a carboxy group at position 6. Isolated from Spongia, it exhibits inhibitory activity against androgen receptor. It has a role as a metabolite and an androgen antagonist. It is a tetracyclic diterpenoid, a monocarboxylic acid and a cyclic ether.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(3bR,5aR,6S,9aR,9bR)-3b,6,9a-trimethyl-5,5a,7,8,9,9b,10,11-octahydro-4H-naphtho[2,1-e][2]benzofuran-6-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-18-10-7-16-19(2,8-4-9-20(16,3)17(21)22)15(18)6-5-13-11-23-12-14(13)18/h11-12,15-16H,4-10H2,1-3H3,(H,21,22)/t15-,16+,18-,19+,20-/m0/s1

InChI Key

KJCLDWYEUKTPNA-ZRSLWSEBSA-N

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=COC=C43)C)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3(C2CCC4=COC=C43)C)(C)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

  • Antimicrobial Activity :
    • Spongia-13(16),14-dien-19-oic acid has demonstrated inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro assays showed effective inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity :
    • Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been evaluated against K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer) cells, showing significant inhibition with IC50 values ranging from 3.5 to 7.3 µM .
  • Anti-inflammatory Effects :
    • This compound has been shown to reduce inflammation by inhibiting nitric oxide production in macrophages. Studies reported IC50 values of around 12 µM, suggesting its potential in treating inflammatory diseases .
  • Antioxidant Properties :
    • The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been tested using DPPH radical scavenging assays, demonstrating moderate antioxidant capacity .

Case Studies

Several case studies highlight the applications of this compound in scientific research:

  • Study on Cytotoxic Natural Products : A study conducted on the Red Sea sponge Stylissa carteri led to the isolation of this compound among other compounds. The bioactivity-guided fractionation revealed its potential as a cytotoxic agent against various cancer cell lines .
  • Investigation of Marine Lead Compounds : Research focused on marine sponges has identified this compound as part of a broader investigation into lead compounds with significant biological activities. This study emphasized the importance of marine biodiversity in drug discovery .

Data Table: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialPseudomonas aeruginosaNot specified
CytotoxicityK562 (CML)3.5
CytotoxicityMDA-MB-231 (Breast Cancer)7.3
Anti-inflammatoryRAW264.7 Macrophages12
AntioxidantDPPH Radical ScavengingModerate

Preparation Methods

Vlad and Ungur’s Cyclization Strategy

A landmark synthesis begins with lambertianic acid (31 ), a diterpene derived from Pinus sibirica. Lambertianic acid undergoes esterification with diazomethane to form methyl lambertianate (32 ), which is cyclized using sulfuric acid in nitromethane to yield methyl spongia-13(16),14-dien-19-oate (33 ) in 32% yield. Subsequent saponification with lithium hydroxide in tetrahydrofuran (THF)/water affords this compound.

Key Reaction Steps:

  • Esterification:
    $$ \text{Lambertianic acid (31)} + \text{CH}2\text{N}2 \rightarrow \text{Methyl lambertianate (32)} $$
  • Cyclization:
    $$ \text{32} \xrightarrow{\text{H}2\text{SO}4, \text{MeNO}_2} \text{Methyl spongia-13(16),14-dien-19-oate (33)} $$
  • Hydrolysis:
    $$ \text{33} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{this compound} $$

This route’s efficiency is limited by the moderate cyclization yield and the need for harsh acidic conditions.

Nakano’s Photooxygenation Approach

Nakano et al. developed a pathway starting from hydroxy-isocopalane (15 ), accessible via epoxidation of methyl isocopalate (10 ) followed by aluminium isopropoxide-mediated rearrangement. Photooxygenation of 15 with singlet oxygen (¹O₂) and rose bengal as a sensitizer generates an endoperoxide intermediate, which undergoes ferrous sulfate-mediated rearrangement to form the furan ring. Subsequent oxidation with pyridinium chlorochromate (PCC) yields this compound in 55% overall yield.

Optimization Challenges:

  • Regioselectivity: Competing oxidation at C12 requires precise control of reaction time and temperature.
  • Catalyst Loading: Excess PCC leads to overoxidation to ketone byproducts.

Biogenetic-Type Synthesis from Sclareol

Urones et al. exploited sclareol (6 ), a abundant diterpene from Salvia sclarea, as a chiral pool starting material. Acetylation of sclareol with acetyl chloride and dimethylaniline produces diacetyl-sclareol (42 ), which undergoes acid-catalyzed cyclization to form ent-methyl isocopalate (10 ). Further functionalization via Rúveda’s protocol (epoxidation, reduction, and lactonization) delivers the spongiane skeleton.

Advantages:

  • Stereochemical Control: The inherent chirality of sclareol avoids racemization.
  • Scalability: Sclareol is commercially available in multi-kilogram quantities.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters of the dominant synthetic routes:

Method Starting Material Key Steps Overall Yield Limitations
Vlad and Ungur (1984) Lambertianic acid Cyclization, hydrolysis 25% Harsh acidic conditions
Nakano (1985) Methyl isocopalate Photooxygenation, PCC oxidation 55% Regioselectivity challenges
Urones (2008) Sclareol Cyclization, epoxidation 40% Multi-step purification

Mechanistic Insights and Computational Studies

Ab initio calculations on the translactonization of ester intermediates (e.g., 22 to 2 ) reveal a concerted mechanism with an activation energy barrier of 25.3 kcal/mol. Density functional theory (DFT) simulations highlight the role of hydrogen bonding in stabilizing transition states during acetalization-acetylation sequences.

Industrial-Scale Production Challenges

Despite academic success, industrial adoption remains hindered by:

  • Cost of Starting Materials: Lambertianic acid and sclareol derivatives are expensive at scale.
  • Purification Complexity: Chromatographic separation of diterpenoid isomers increases production costs.
  • Environmental Impact: Use of halogenated solvents (e.g., CH₂Cl₂) in cyclization steps necessitates greener alternatives.

Q & A

Q. What are the primary natural sources of Spongia-13(16),14-dien-19-oic acid, and how is it isolated?

The compound is predominantly isolated from marine sponges of the genus Spongia, such as Spongia matamata collected in Micronesia. Isolation involves solvent extraction (e.g., hexanes), followed by chromatographic techniques like LC-MS and NMR for structural confirmation. Researchers must validate purity through spectroscopic methods and cross-reference with existing literature to avoid misidentification .

Q. What preliminary bioassays are used to evaluate the bioactivity of this compound?

Initial cytotoxicity screening often employs assays like RAW 264.7 macrophage cell viability tests, comparing results to standards (e.g., doxorubicin). However, bioactivity results must be interpreted cautiously due to concentration-dependent discrepancies. For example, pure compounds may require higher concentrations (≥90 µM) to match activity observed in crude extracts .

Q. How can researchers ensure reproducibility in isolating this compound from natural sources?

Document extraction protocols in detail, including solvent ratios, chromatography conditions, and spectroscopic parameters. Adhere to guidelines for reporting experimental methods (e.g., Beilstein Journal of Organic Chemistry standards) to enable replication. Include raw spectral data in supplementary materials .

Advanced Research Questions

Q. What synthetic routes exist for this compound, and what are their limitations?

The compound can be synthesized via cyclization of methyl lambertianate using sulfuric acid or fluorosulfonic acid. Challenges include low yields and byproduct formation. Optimization strategies involve exploring alternative catalysts (e.g., selenium dioxide) and reaction conditions (temperature, solvent systems) .

Q. How do discrepancies arise between bioactivity in crude extracts vs. purified this compound?

Crude extracts may contain synergistic metabolites that enhance apparent activity. To resolve contradictions, use orthogonal detection methods (ELSD, UV, NMR) during fractionation and validate purity via quantitative NMR (qNMR). Re-test pure compounds at physiologically relevant concentrations .

Q. What mechanistic insights support the targeting of androgen receptor (AR) pathways by this compound in prostate cancer?

Studies indicate AR inhibition via downregulation of AR mRNA and protein levels. Methodologically, combine RNA-seq for transcriptional profiling with AR-luciferase reporter assays to quantify pathway suppression. Compare results to known AR inhibitors (e.g., AZD3514) using dose-response curves .

Q. How can researchers design experiments to distinguish this compound from structurally similar diterpenoids?

Employ high-resolution MS (HRMS) for precise molecular formula determination and 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities. Cross-validate findings with computational methods (molecular docking) to predict binding affinities to biological targets .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For example, investigating AR inhibition aligns with clinical relevance in prostate cancer .
  • Data Interpretation : Use PICO (Population, Intervention, Comparison, Outcome) to structure bioassay comparisons. Example: Population (prostate cancer cells), Intervention (Spongia-derived compound), Comparison (doxorubicin), Outcome (cytotoxicity IC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spongia-13(16),14-dien-19-oic acid
Reactant of Route 2
Spongia-13(16),14-dien-19-oic acid

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